

A Comparative Analysis of the In Vitro and In Vivo Potency of LY379268

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo potency of **LY379268**, a selective agonist for the group II metabotropic glutamate receptors (mGluR2/3). The information presented herein is supported by experimental data to facilitate an objective evaluation of its pharmacological profile.

Summary of Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo potency of **LY379268**.

In Vitro Potency of LY379268



Parameter	Receptor	Value (nM)	Reference
EC50	human mGluR2	2.69	[1][2]
human mGluR3	4.48	[1][2]	
mGluR2	3.91	[3]	_
mGluR3	7.63	[3]	_
Ki	mGluR2	14.1 ± 1.4	[4]
mGluR3	5.8 ± 0.64	[4]	
mGluR2	40.6	[3]	_
mGluR3	4.7	[3]	_

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. Ki (Inhibition constant) is an indication of the binding affinity of a drug to a receptor.

In Vivo Efficacy of LY379268 in Animal Models



Animal Model	Species	Dose	Effect	Reference
Global Cerebral Ischemia	Gerbil	10 mg/kg, i.p.	Almost complete prevention of CA1 hippocampal neuron loss.	[5][6]
Anxiety (Light/Dark Test & Open Field Test)	Rat	3 mg/kg	Induced anxiety- like behavior.	[7][8]
Inflammatory Hyperalgesia	Rat	3 mg/kg, i.p.	Significantly delayed the development of hyperalgesia.	[4]
Neurogenic Hyperalgesia	Mouse	12 mg/kg, i.p.	Reduced hyperalgesia by 50%.	[4]
Methamphetamin e Self- Administration	Rat	0.3 and 1.0 mg/kg, i.p.	Significantly attenuated METH-reinforced responding.	[9]
Cocaine-Seeking Reinstatement	Rat	1.0 and 3.0 mg/kg, s.c.	Significantly attenuated reinstatement of cocaine-seeking behavior.	[10]

Signaling Pathway and Mechanism of Action

LY379268 is a highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][11] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The primary mechanism of action of **LY379268** is the activation of these



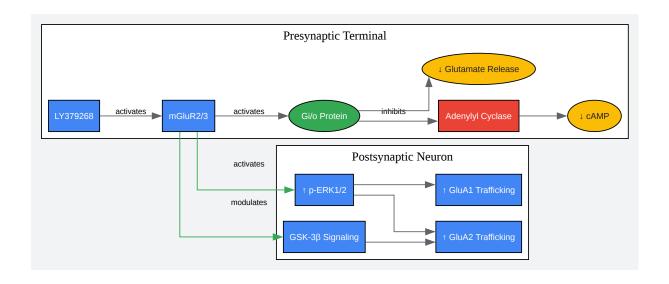


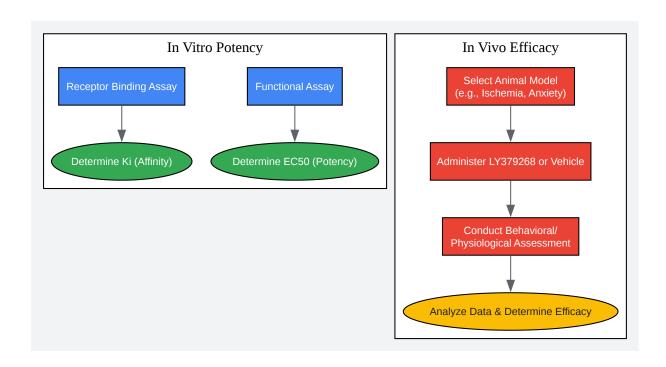


presynaptic autoreceptors, which in turn inhibits the release of glutamate.[12] This reduction in excessive glutamate release is believed to be the basis for its neuroprotective and other central nervous system effects.[12][13]

Furthermore, studies have indicated that the activation of mGluR2/3 by **LY379268** can modulate downstream signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen synthase kinase-3 β (GSK-3 β) pathways.[14] This modulation has been shown to affect the trafficking of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which may contribute to its therapeutic effects in certain neurological and psychiatric disorders.[14]







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